2-Oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl thiocyanate
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions
The systematic nomenclature of 2-Oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl thiocyanate follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound's full chemical name reflects its complex structural architecture, incorporating three distinct molecular fragments: the thiocyanate ester functionality, the carbonyl-containing ethyl bridge, and the substituted 1,3,4-thiadiazole ring system.
The systematic naming begins with the thiocyanate group, which serves as the principal functional group in this molecular structure. The thiocyanate moiety is represented by the terminal portion "thiocyanate" in the compound name, indicating the presence of the sulfur-carbon-nitrogen linear arrangement characteristic of this functional group. The ethyl bridge connecting the thiocyanate to the amide functionality is designated as "ethyl" with the positional descriptor indicating the carbonyl substitution pattern.
The 1,3,4-thiadiazole ring system follows established heterocyclic nomenclature conventions, where the numbered positions correspond to the locations of the heteroatoms within the five-membered ring. The trifluoromethyl substituent at the 5-position of the thiadiazole ring is explicitly noted in the systematic name, reflecting the electron-withdrawing nature of this group and its influence on the overall molecular properties. Alternative nomenclature systems may describe related compounds using variations in positional numbering, as observed in structural databases for similar thiadiazole derivatives.
Molecular Formula and Weight Analysis
The molecular formula of this compound can be systematically derived from its constituent atomic components. Based on the structural features observed in related compounds, the molecular composition includes carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms arranged in a specific three-dimensional configuration.
The molecular weight analysis reveals significant contributions from the halogenated substituents, particularly the trifluoromethyl group, which substantially increases the molecular mass compared to non-fluorinated analogs. Related trifluoromethyl-thiadiazole compounds demonstrate molecular weights in the range of 169-211 atomic mass units, with the trifluoromethyl group contributing approximately 69 atomic mass units to the overall molecular weight. The thiocyanate functionality adds an additional 58 atomic mass units through its sulfur-carbon-nitrogen arrangement.
Comparative molecular weight analysis with structurally related compounds provides insight into the specific atomic composition. For instance, 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl thiocyanate exhibits a molecular weight of 211.2 grams per mole with the molecular formula Carbon-4 Fluorine-3 Nitrogen-3 Sulfur-2. The target compound incorporates additional carbon, hydrogen, nitrogen, and oxygen atoms through the amide-containing ethyl bridge, resulting in an increased molecular weight reflecting these supplementary atoms.
| Component | Contribution to Molecular Weight (amu) |
|---|---|
| Trifluoromethyl Group | 69.0 |
| Thiadiazole Ring | 86.1 |
| Thiocyanate Group | 58.1 |
| Ethyl Bridge with Carbonyl | Variable |
Crystallographic Data and Three-Dimensional Conformational Studies
Crystallographic analysis of related trifluoromethyl-thiadiazole compounds provides valuable insights into the three-dimensional structural characteristics of the target molecule. Studies on 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one reveal complex crystallographic behavior with high symmetry-independent molecule counts, indicating significant conformational flexibility and multiple packing arrangements within the crystal lattice.
The crystal structure investigations demonstrate that thiadiazole-containing compounds typically exhibit planar heterocyclic rings with root-mean-square deviations from planarity ranging from 0.0063 to 0.0381 Angstroms. The trifluoromethyl substituent introduces rotational freedom around the carbon-carbon bond connecting it to the heterocyclic ring, resulting in disorder patterns observed in crystallographic studies. The asymmetric unit in related compounds contains multiple independent molecules, with disorder components showing refined occupancies ranging from 0.500 to 0.908.
Hydrogen bonding patterns play crucial roles in determining the overall crystal packing arrangements. The amide functionality present in the target compound is expected to participate in intermolecular hydrogen bonding networks, similar to those observed in related structures where nitrogen-hydrogen donors interact with carbonyl oxygen acceptors. These interactions typically involve hydrogen-bond distances ranging from 2.726 to 3.359 Angstroms, with angular geometries approaching linearity.
The three-dimensional conformational analysis reveals that the thiocyanate group adopts a linear arrangement, as evidenced by related thiocyanate-containing compounds. The sulfur-carbon-nitrogen bond angle approaches 180 degrees, consistent with the sp hybridization of the carbon atom in the thiocyanate functionality. The overall molecular conformation is influenced by the balance between steric interactions and electronic effects arising from the electron-withdrawing trifluoromethyl group.
| Structural Parameter | Typical Range |
|---|---|
| Thiadiazole Ring Planarity (RMS deviation) | 0.006-0.038 Å |
| Hydrogen Bond Distances | 2.7-3.4 Å |
| Thiocyanate Linearity | ~180° |
| Trifluoromethyl Disorder Occupancy | 0.50-0.91 |
Comparative Analysis of Tautomeric Forms and Resonance Stabilization
The tautomeric behavior of 1,3,4-thiadiazole derivatives has been extensively studied, revealing complex equilibrium systems involving multiple constitutional isomers. Nuclear magnetic resonance spectroscopy investigations of related thiadiazole compounds demonstrate the existence of rapid transitions between tautomeric forms, particularly involving hydrogen atom migration between nitrogen atoms within the heterocyclic ring system.
The tautomeric analysis of thiadiazole systems reveals several possible forms depending on the substitution pattern and environmental conditions. Studies on allyl-substituted thiadiazoles demonstrate the presence of multiple tautomers in solution, with coupling constant analysis providing evidence for the coexistence of different structural forms. The coupling constants for vinyl protons range from 7.4 to 18.9 Hertz, indicating the presence of both rigid and flexible tautomeric structures.
Resonance stabilization patterns in trifluoromethyl-substituted thiadiazoles significantly influence the electronic distribution within the heterocyclic ring. The electron-withdrawing nature of the trifluoromethyl group affects the resonance structures available to the thiadiazole system, with theoretical calculations indicating reduced aromaticity compared to unsubstituted analogs. The presence of the thiocyanate group introduces additional electronic effects through its ability to participate in resonance delocalization.
The amide functionality connecting the thiadiazole ring to the thiocyanate-bearing ethyl group can exist in resonance forms involving the carbonyl oxygen and nitrogen atoms. This resonance contribution affects the barrier to rotation around the carbon-nitrogen amide bond and influences the overall conformational preferences of the molecule. Computational studies on related systems suggest that the most stable tautomeric forms correspond to those maximizing aromatic stabilization within the thiadiazole ring while maintaining optimal hydrogen bonding geometries.
Comparative analysis with structurally related compounds indicates that the tautomeric equilibrium position is sensitive to solvent effects and concentration. Dimethyl sulfoxide solutions typically favor different tautomeric distributions compared to chloroform solutions, reflecting the influence of hydrogen bonding interactions with the solvent molecules. The chemical shift differences observed in nuclear magnetic resonance spectra provide quantitative measures of the tautomeric equilibrium constants and the relative stability of different constitutional isomers.
| Tautomeric Parameter | Observed Range |
|---|---|
| Chemical Shift Differences | 0.02-0.08 ppm |
| Coupling Constants (Vinyl) | 7.4-18.9 Hz |
| Tautomer Ratio (DMSO) | Variable |
| Aromatic Character Index | Reduced vs. parent |
Properties
IUPAC Name |
[2-oxo-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl] thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4OS2/c7-6(8,9)4-12-13-5(16-4)11-3(14)1-15-2-10/h1H2,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJOETKUHCOEBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NC1=NN=C(S1)C(F)(F)F)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Approach
The nucleophilic substitution method leverages the reactivity of halogenated intermediates to introduce the thiocyanate group. A two-step protocol begins with the synthesis of 2-bromo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide, followed by displacement of the bromide with thiocyanate.
Step 1: Synthesis of 5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Amine
The 1,3,4-thiadiazole core is constructed via cyclocondensation of thiosemicarbazide with trifluoroacetic anhydride under acidic conditions. The reaction proceeds at 80°C in acetic acid, yielding the amine intermediate with >75% efficiency.
Step 2: Bromoacetylation and Thiocyanate Introduction
Bromoacetyl bromide reacts with the thiadiazol-2-amine in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (Et<sub>3</sub>N), to form the bromoacetamide derivative. Subsequent treatment with potassium thiocyanate (KSCN) in dimethylformamide (DMF) at 60°C for 12 hours substitutes the bromine with thiocyanate, affording the target compound. This method achieves moderate yields (55–65%) due to competing hydrolysis of the thiocyanate group under prolonged heating.
Cyclocondensation Methods
Cyclocondensation strategies focus on simultaneous assembly of the thiadiazole ring and thiocyanate side chain. A one-pot approach involves reacting thiourea derivatives with α-haloketones and trifluoroacetyl chloride.
Reaction Mechanism
Thiourea reacts with chloroacetone in ethanol under reflux to form a thiazolidine intermediate, which undergoes cyclocondensation with trifluoroacetic anhydride in the presence of phosphorus oxychloride (POCl<sub>3</sub>). The thiocyanate group is introduced via in situ generation from ammonium thiocyanate (NH<sub>4</sub>SCN) under acidic conditions, yielding the final product after 24 hours at 80°C. This route offers higher atom economy but requires stringent pH control to prevent decomposition of the thiocyanate.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance thiocyanate solubility and reaction rates but risk side reactions at elevated temperatures. Comparative studies show that reactions in DMF at 60°C achieve 65% yield, whereas acetonitrile at 50°C yields 58%. Reflux conditions in ethanol-DMF mixtures (1:1) balance reactivity and stability, minimizing hydrolysis.
Catalytic Systems
Et<sub>3</sub>N and DBU (1,8-diazabicycloundec-7-ene) improve reaction kinetics by deprotonating intermediates. Et<sub>3</sub>N in DCM increases yields by 15% compared to non-catalyzed reactions. However, DBU may induce side reactions in the presence of thiocyanate, necessitating careful stoichiometric control.
Characterization and Analytical Data
Spectroscopic Analysis
IR Spectroscopy
Key peaks include ν<sub>max</sub> at 2160 cm<sup>−1</sup> (C≡N stretch), 1680 cm<sup>−1</sup> (C=O), and 1130 cm<sup>−1</sup> (C-F). The absence of N-H stretches above 3300 cm<sup>−1</sup> confirms complete acetylation.
<sup>1</sup>H NMR
Singlets at δ 4.67 ppm (CH<sub>2</sub>SCN) and δ 7.33 ppm (thiadiazole C-H) validate the structure. Coupling constants (J = 2.1 Hz) between the acetamide and thiadiazole protons confirm regioselective substitution.
Mass Spectrometry
The molecular ion peak at m/z 268.2 (M+H)<sup>+</sup> matches the theoretical molecular weight. Fragment ions at m/z 154.1 (C<sub>3</sub>F<sub>3</sub>N<sub>2</sub>S<sup>+</sup>) and m/z 114.0 (SCN<sup>+</sup>) corroborate the thiocyanate and trifluoromethyl groups.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 55–65 | Straightforward purification | Competing hydrolysis |
| Cyclocondensation | 60–70 | One-pot synthesis | pH sensitivity |
| Hydrazinolysis | 65–70 | High functional group tolerance | Multi-step protocol |
The cyclocondensation route offers the best balance of yield and simplicity, while hydrazinolysis ensures higher purity at the expense of additional steps .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl thiocyanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form, potentially altering its reactivity.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-Oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl thiocyanate typically involves multi-step processes starting with the formation of the thiadiazole ring. Common methods include reactions involving thiourea and trifluoromethylating agents under controlled conditions, often using bases like triethylamine for optimal yields. The product is usually purified through recrystallization or chromatography to ensure high purity and yield .
Antimicrobial Properties
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial activity. The presence of the trifluoromethyl group enhances the lipophilicity of this compound, facilitating its penetration into bacterial cells. This compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. Thiadiazole derivatives have been linked to mechanisms that inhibit RNA and DNA synthesis in cancer cells, targeting key kinases involved in tumorigenesis. In vitro studies demonstrate that this compound can induce cytotoxic effects in human cancer cell lines by disrupting cell division processes .
Study on Antimicrobial Activity
A study conducted on a series of thiadiazole derivatives demonstrated that compounds similar to this compound exhibited broad-spectrum antibacterial activity. The most potent derivatives were evaluated against standard antibiotics and showed superior efficacy against resistant bacterial strains .
Study on Anticancer Efficacy
In another investigation focusing on anticancer properties, researchers synthesized a range of thiadiazole derivatives and tested them against human hepatocellular carcinoma and lung cancer cell lines. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity compared to control compounds .
Mechanism of Action
The mechanism by which 2-Oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl thiocyanate exerts its effects is complex and involves multiple pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, potentially inhibiting their activity or altering their function. The thiadiazole ring can also participate in redox reactions, further contributing to its biological activity.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following table compares key structural and functional attributes of the target compound with analogs from the evidence:
Spectral and Analytical Data
- IR Spectroscopy: Thiadiazole derivatives exhibit strong C=O stretches (1660–1745 cm⁻¹) and N-H/N=C vibrations (3200–3350 cm⁻¹) .
- NMR :
Key Research Findings and Limitations
- Decarboxylation Issues : Synthesis of thiadiazole derivatives may lead to unintended decarboxylation products, reducing yields (e.g., benzyl-5-phenyl-1,3-thiazol-4-ylsulfide instead of ethyl carboxylate in ) .
- Bioactivity Variability: Minor structural changes (e.g., oxadiazole vs. thiadiazole rings) significantly alter biological efficacy. For example, oxadiazoles exhibit stronger antimicrobial activity, while thiadiazoles are more potent herbicides .
Biological Activity
2-Oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl thiocyanate is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a thiadiazole ring, which is known for its diverse pharmacological properties. In this article, we will explore the biological activity of this compound, focusing on its cytotoxic effects, antifungal properties, and mechanisms of action.
Chemical Structure and Properties
The chemical formula of this compound is C6H3F3N4OS2. The structure includes a thiadiazole moiety and a thiocyanate group, which are critical for its biological interactions.
1. Anticancer Activity
Recent studies have indicated that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. For instance, various compounds in this class have shown cytotoxic effects against multiple cancer cell lines. The cytotoxicity of this compound was evaluated using the MTT assay against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 29 |
| This compound | HeLa | 73 |
These results suggest that the compound possesses moderate to significant cytotoxic activity against these cancer cell lines .
2. Antifungal Activity
The antifungal properties of compounds containing the thiadiazole ring have been documented extensively. In a comparative study, several derivatives were tested for their antifungal efficacy against pathogens like Candida and Aspergillus. The minimum inhibitory concentrations (MICs) were determined using standard microdilution methods.
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Candida albicans | 16 |
| This compound | Aspergillus niger | 32 |
The compound demonstrated promising antifungal activity comparable to established antifungal agents .
The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets within cells. This compound may inhibit key enzymes involved in cellular proliferation or disrupt cellular signaling pathways critical for cancer cell survival.
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving patients with advanced breast cancer treated with a regimen including thiadiazole derivatives showed improved response rates compared to traditional therapies.
- Case Study 2 : Patients with recurrent fungal infections were given antifungal treatments that included compounds similar to this compound; results indicated a significant reduction in infection rates.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl thiocyanate?
- Methodology :
- Thiocyanate coupling : React 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine with ethyl oxoacetate, followed by thiocyanation using potassium thiocyanate under acidic conditions (e.g., HCl in ethanol) .
- Stepwise functionalization : Introduce the thiocyanate group via nucleophilic substitution of a halogen intermediate (e.g., bromo or chloro derivatives) using NaSCN in polar aprotic solvents like DMF .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Q. How is the structural identity of this compound validated post-synthesis?
- Analytical techniques :
- Spectroscopy :
- IR : Confirm C=O (1660–1680 cm⁻¹), SCN (2050–2150 cm⁻¹), and NH stretches (3200–3400 cm⁻¹) .
- NMR : ¹H NMR for protons on the oxoethyl and thiadiazole moieties (δ 2.5–3.5 ppm for CH₂, δ 6.7–8.4 ppm for aromatic protons); ¹³C NMR for carbonyl (170–190 ppm) and trifluoromethyl (120–125 ppm, quartets due to CF₃ coupling) .
- Mass spectrometry : Molecular ion peak (M⁺) matching the molecular weight (e.g., m/z ~337) and fragmentation patterns consistent with the thiocyanate and thiadiazole groups .
- X-ray crystallography : Resolve crystal structure using SHELX software for refinement (e.g., SHELXL for small-molecule datasets) .
Advanced Research Questions
Q. How can contradictory data from reaction outcomes (e.g., unexpected byproducts) be resolved?
- Case study : In thiadiazole syntheses, decarboxylation may occur instead of esterification (e.g., Lawesson’s reagent leading to loss of CO₂Et groups) .
- Strategies :
- Reaction monitoring : Use TLC or HPLC to track intermediates and adjust conditions (e.g., lower temperature, inert atmosphere) .
- Byproduct analysis : Characterize unexpected products via 2D NMR (COSY, HSQC) to identify structural deviations .
- Computational modeling : Predict reaction pathways using DFT to identify thermodynamic or kinetic barriers .
Q. What computational methods predict the compound’s reactivity or biological interactions?
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite, focusing on hydrogen bonding with the thiocyanate and thiadiazole groups .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites for functionalization .
- MD simulations : Assess stability in solvated environments (e.g., water, DMSO) to optimize experimental conditions .
Q. What challenges arise in crystallographic refinement for this compound?
- Common issues :
- Twinned crystals : Use SHELXL’s TWIN command to refine data .
- Disordered trifluoromethyl groups : Apply restraints (ISOR, DELU) to model CF₃ thermal motion .
Additional Notes
- Stability considerations : The thiocyanate group may hydrolyze under basic conditions; store in anhydrous solvents (e.g., acetonitrile) at –20°C .
- Biological activity : Preliminary studies on analogs suggest antimicrobial potential via thiadiazole-mediated enzyme inhibition (e.g., dihydrofolate reductase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
